REACTION_CXSMILES
|
[C:1]1([CH:7]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH2:8][NH:9][C:10]2[N:18]=[C:17](S(C)(=O)=O)[N:16]=[C:15]3[C:11]=2[N:12]=[CH:13][N:14]3[CH:23]2[CH2:28][CH2:27][CH2:26][CH2:25][O:24]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C-:35]#[N:36].[K+]>CN(C)C=O.O>[C:1]1([CH:7]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH2:8][NH:9][C:10]2[N:18]=[C:17]([C:35]#[N:36])[N:16]=[C:15]3[C:11]=2[N:12]=[CH:13][N:14]3[CH:23]2[CH2:28][CH2:27][CH2:26][CH2:25][O:24]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
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Name
|
N-(2,2-diphenylethyl)-2-(methylsulfonyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
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Quantity
|
20.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CNC1=C2N=CN(C2=NC(=N1)S(=O)(=O)C)C1OCCCC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
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Type
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FILTRATION
|
Details
|
The resultant solid was filtered off
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Type
|
WASH
|
Details
|
washed several times with water
|
Type
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DISSOLUTION
|
Details
|
The solid was then dissolved in dichloromethane
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Type
|
WASH
|
Details
|
the solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulphate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was azeotroped with diethyl ether (twice)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CNC1=C2N=CN(C2=NC(=N1)C#N)C1OCCCC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |